N-(Prop-2-yn-1-yl)piperidine-2-carboxamide
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Overview
Description
N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound with the molecular formula C9H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom and a carboxamide group at the second position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet. This method can be optimized for large-scale production by adjusting parameters such as flow rates, temperature, and pressure .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(Prop-2-yn-1-yl)piperidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-tubercular agents and inhibitors of specific enzymes[][4].
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: Similar structure with a methyl group instead of a hydrogen atom on the nitrogen.
N-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure with the carboxamide group at the fourth position of the piperidine ring.
Uniqueness
N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propynyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,8,10H,3-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHXMUEDLNCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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